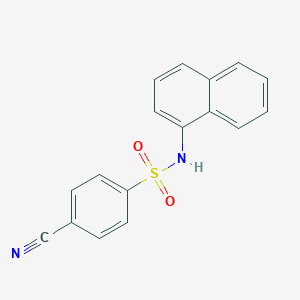
4-cyano-N-(1-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-4-cyanobenzenesulfonamide or N-(1-naphthyl)-4-cyanobenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in regulating the pH of the tumor microenvironment. Inhibition of CA IX by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in various tissues and organs. Inhibition of CA XII by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can lead to a decrease in the pH of the extracellular environment, which can have therapeutic implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as osteoporosis and glaucoma. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Eigenschaften
Produktname |
4-cyano-N-(1-naphthyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H12N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-cyano-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O2S/c18-12-13-8-10-15(11-9-13)22(20,21)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H |
InChI-Schlüssel |
RMPIJQVZFWLOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)





![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)




![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)